
4-Bromo-5-tert-butyl-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-tert-butyl-1,3-oxazole is a heterocyclic compound with the molecular formula C7H10BrNO. It is a member of the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.
Mechanism of Action
- Transmetalation : The compound likely undergoes transmetalation, a process commonly observed in Suzuki–Miyaura (SM) cross-coupling reactions . In SM coupling, palladium catalysts facilitate the formation of carbon–carbon bonds between organic fragments.
Mode of Action
Its action is influenced by environmental conditions, making it an intriguing compound for study
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-tert-butyl-1,3-oxazole typically involves the bromination of 5-tert-butyl-1,3-oxazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle brominating agents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-tert-butyl-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The oxazole ring can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically carried out in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Medicinal Chemistry
4-Bromo-5-tert-butyl-1,3-oxazole serves as a crucial building block in the synthesis of pharmaceutical compounds. Its unique structure allows for the development of new therapeutic agents targeting various diseases. For instance, it has been explored in the design of enzyme inhibitors and receptor modulators that could lead to advancements in drug discovery .
Biological Studies
The compound has been utilized in biological research to study its effects on enzyme activity and receptor interactions. It has shown potential as an inhibitor for specific biological pathways, which can be pivotal in understanding disease mechanisms and developing targeted therapies. Notably, its derivatives have been evaluated for their pharmacokinetic properties and biological activity, showcasing significant inhibition against certain enzyme targets .
Industrial Applications
In industrial settings, this compound is employed in the development of agrochemicals and specialty materials. Its reactivity allows for modifications that are beneficial in creating new compounds for agricultural use, enhancing crop protection strategies .
Case Study 1: Pharmacological Development
Research highlighted the synthesis of derivatives from this compound aimed at targeting specific enzymes involved in metabolic pathways. These derivatives were tested for their inhibitory effects on cytochrome P450 enzymes, revealing promising results that indicate potential for further development into drug candidates .
Case Study 2: Agrochemical Innovations
In a study focused on agrochemical applications, researchers synthesized various derivatives of this compound to evaluate their efficacy as herbicides. The results demonstrated that certain derivatives exhibited enhanced herbicidal activity compared to existing compounds on the market, suggesting a viable path for commercial development.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1,3-oxazole: Lacks the tert-butyl group, which may affect its reactivity and applications.
5-tert-butyl-1,3-oxazole:
4-Chloro-5-tert-butyl-1,3-oxazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
4-Bromo-5-tert-butyl-1,3-oxazole is unique due to the presence of both the bromine atom and the tert-butyl group. This combination imparts specific chemical properties, such as increased steric hindrance and reactivity, making it valuable for various synthetic and research applications .
Biological Activity
4-Bromo-5-tert-butyl-1,3-oxazole is a heterocyclic compound characterized by a five-membered ring containing one nitrogen and one oxygen atom. Its unique structure, featuring both a bromine atom and a tert-butyl group, imparts specific chemical properties that are of significant interest in medicinal chemistry and biological research. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C7H10BrNO
- Molecular Weight : 202.07 g/mol
- Structure : The presence of the bromine atom enhances its reactivity, while the tert-butyl group contributes to steric hindrance, influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to act as a ligand in various biological pathways. It is involved in:
- Transmetalation : This compound can participate in transmetalation processes common in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of complex organic molecules.
- Enzyme Inhibition : It has been investigated for its potential as an enzyme inhibitor, particularly in pathways related to cancer cell growth inhibition .
- Receptor Modulation : The compound may modulate receptor activity, which is crucial for therapeutic interventions in various diseases .
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxazole derivatives, including this compound. In vitro assays have demonstrated its ability to inhibit cancer cell growth across various human tumor cell lines.
Cell Line | Mean GI50 (µM) | Activity Level |
---|---|---|
Leukemia | 0.655 | High specificity |
Breast Cancer | 1.18 | Moderate inhibition |
Lung Cancer | 3.92 | Low-to-moderate inhibition |
The compound exhibited GI50 values indicating significant growth inhibition in leukemia cell lines, suggesting a strong potential for development as an anticancer agent .
Mechanistic Studies
In vitro studies have shown that this compound interacts with tubulin, leading to microtubule depolymerization. This mechanism is similar to that of known microtubule inhibitors, which are critical in cancer therapy due to their role in disrupting mitotic spindle formation .
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
-
Study on Leukemia Cells :
- Researchers synthesized a series of oxazole derivatives and tested their effects on leukemia cell lines.
- Results indicated that compounds with bromine substitutions showed enhanced inhibitory effects compared to their non-brominated counterparts.
- The study concluded that the bromine atom significantly influences the compound's interaction with cellular targets .
- Inflammation Models :
Applications in Medicinal Chemistry
This compound serves as a valuable scaffold for designing novel therapeutic agents due to its biological activity:
Properties
IUPAC Name |
4-bromo-5-tert-butyl-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNO/c1-7(2,3)5-6(8)9-4-10-5/h4H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVVDPJMHGGAHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N=CO1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.